![molecular formula C25H28FN5O2S B2480960 5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-98-1](/img/structure/B2480960.png)
5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of synthetic molecules that have been explored for their potential in various applications, including medicinal chemistry. Its structure suggests a combination of several pharmacophore elements, which could impart unique biological activities.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves multistep reactions, starting from ester ethoxycarbonylhydrazones with primary amines or through regiospecific displacement and cyclization reactions to form the desired triazole nucleus. Such processes underscore the complexity and the preciseness required in synthesizing such compounds, indicating a high degree of synthetic challenge (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives has been characterized through various spectroscopic techniques, including X-ray powder diffraction. These studies provide insights into the compound's crystalline structure, which is critical for understanding its chemical reactivity and interactions (Gündoğdu et al., 2017).
Chemical Reactions and Properties
Triazole compounds are known for their versatile chemical properties, allowing for further functionalization. The chemical reactivity often involves interactions at the triazole ring, which can lead to the formation of various derivatives with potential biological activities. These reactions are essential for the development of new compounds with optimized properties (Dong & Wang, 2005).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Triazole derivatives, including compounds structurally related to the one , have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives have shown good to moderate activity against various microorganisms (Bektaş et al., 2007).
Antagonist Activity for Neurotransmitter Receptors
- Certain triazole derivatives have been found to exhibit potent antagonist activity for the 5-HT2 (serotonin) receptor, a key target in neuropsychiatric disorder treatments (Watanabe et al., 1992).
Anti-Cancer Activity
- Research on benzimidazole derivatives bearing a triazole moiety, closely related to the compound , has shown potential anti-cancer activity. These studies involve molecular docking and density functional theory to understand the mechanism behind their anti-cancer properties (Karayel, 2021).
Neuroprotective and Anti-Ischemic Activity
- Cinnamide derivatives containing structures similar to the specified compound have demonstrated effective activities against neurotoxicity and potential protective effects on cerebral infarction (Zhong et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Analogues of a similar compound, fpmint, have been found to inhibit ents . These inhibitors reduce the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km . This suggests that the compound could potentially act as an irreversible and non-competitive inhibitor .
Biochemical Pathways
Ents, which are potential targets of this compound, play a crucial role in nucleotide synthesis and regulation of adenosine function . Therefore, it can be inferred that the compound might affect these biochemical pathways.
Result of Action
Similar compounds have been found to reduce cell viability . This suggests that the compound could potentially have cytotoxic effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-ethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2S/c1-3-21-27-25-31(28-21)24(32)23(34-25)22(17-9-11-18(12-10-17)33-4-2)30-15-13-29(14-16-30)20-8-6-5-7-19(20)26/h5-12,22,32H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPURMHYFDVJZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C5=CC=CC=C5F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine](/img/structure/B2480878.png)
![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)
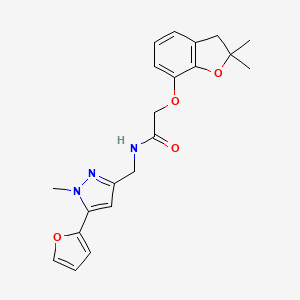
![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)

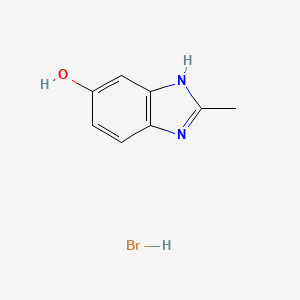
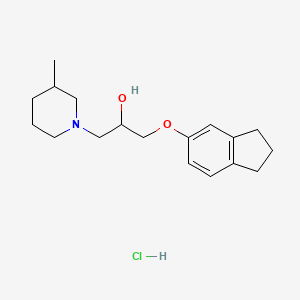
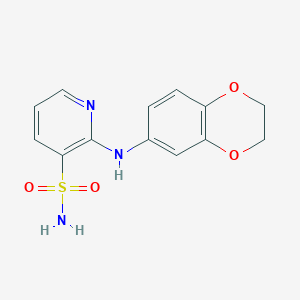
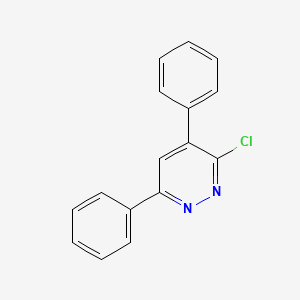
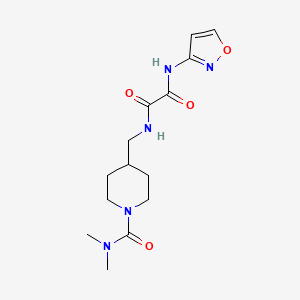
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)
